molecular formula C16H11N3OS3 B2686807 N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide CAS No. 681167-06-6

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

Cat. No. B2686807
CAS RN: 681167-06-6
M. Wt: 357.46
InChI Key: JKWMAUWMNTVOHX-UHFFFAOYSA-N
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Description

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide, also known as MBTBC, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Quorum Sensing Inhibitors

Compounds with a benzo[d]thiazole structure have been found to be potent inhibitors of quorum sensing in Gram-negative bacteria . Quorum sensing is a method of bacterial cell-cell communication that allows bacteria to respond to external factors such as nutrient availability and defense mechanisms. It also coordinates host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .

Antimicrobial Drugs

Thiazoles, a class of compounds that includes benzo[d]thiazoles, are found in many potent biologically active compounds, including antimicrobial drugs . These drugs are used to treat infections caused by microorganisms.

Antifungal Drugs

Thiazoles are also found in antifungal drugs . These drugs are used to treat fungal infections, which can occur in any part of the body.

Antiretroviral Drugs

Thiazoles are found in antiretroviral drugs . These drugs are used to treat retroviruses, primarily HIV.

Anti-inflammatory and Analgesic Drugs

Thiazoles have been observed to have anti-inflammatory and analgesic activities . These drugs are used to reduce inflammation and relieve pain.

Antineoplastic Drugs

Thiazoles are found in antineoplastic drugs . These drugs are used to treat neoplasms, or tumors, by inhibiting the maturation and proliferation of malignant cells.

COX-2 Inhibitory Activity

Compounds with a thiazole structure have shown fair COX-2 inhibitory activity . COX-2 inhibitors are a type of nonsteroidal anti-inflammatory drug (NSAID) that directly targets COX-2, an enzyme responsible for inflammation and pain.

Neuroprotective Drugs

Thiazoles have been found in neuroprotective drugs . These drugs are used to slow the progression of diseases that cause degeneration in the nervous system.

Mechanism of Action

Target of Action

The primary targets of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

The exact mode of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide It’s worth noting that thiazole derivatives have been shown to interact with various biological targets, leading to a range of effects .

Biochemical Pathways

The specific biochemical pathways affected by N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The molecular and cellular effects of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide Thiazole derivatives have been associated with a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide It’s worth noting that the activity of many thiazole derivatives can be influenced by external factors such as nutrient availability and defense mechanisms .

properties

IUPAC Name

N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3OS3/c1-21-16-19-12-5-3-10(7-14(12)23-16)18-15(20)9-2-4-11-13(6-9)22-8-17-11/h2-8H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWMAUWMNTVOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(methylthio)benzo[d]thiazol-6-yl)benzo[d]thiazole-6-carboxamide

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